

A Comparative Analysis of CK1-IN-1 and Umbralisib for Researchers

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Compound of Interest		
Compound Name:	CK1-IN-1	
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In the landscape of kinase inhibitor research, both **CK1-IN-1** and Umbralisib have emerged as noteworthy compounds targeting the Casein Kinase 1 (CK1) family, albeit with distinct profiles and developmental trajectories. This guide provides a detailed comparative analysis of their mechanisms of action, target specificities, and available experimental data to aid researchers, scientists, and drug development professionals in their investigations.

Introduction to the Compounds

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ϵ .[1][2][3] It also exhibits inhibitory activity against p38 α MAPK.[1][2][3] Primarily utilized as a research tool, **CK1-IN-1** aids in the elucidation of CK1's role in various cellular processes.

Umbralisib, formerly marketed as Ukoniq, is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε).[4][5][6][7] It received accelerated FDA approval for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[4][5][8] However, it was later voluntarily withdrawn from the market due to safety concerns related to an increased risk of death observed in a clinical trial.[4][8][9]

Mechanism of Action and Target Specificity

Both compounds exert their effects by inhibiting key signaling kinases. However, their target profiles differ significantly, leading to distinct biological consequences.



CK1-IN-1 demonstrates high affinity for the ATP-binding pocket of CK1 δ and CK1 ϵ , thereby preventing the phosphorylation of their downstream substrates.[10] The CK1 family of serine/threonine kinases is involved in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and DNA repair.[11][12]

Umbralisib possesses a dual mechanism of action. Its inhibition of PI3K δ disrupts B-cell receptor signaling, a critical pathway for the survival and proliferation of malignant B-cells.[4] [13] The concurrent inhibition of CK1 ϵ is believed to play a role in the pathogenesis of lymphoid malignancies.[4][5] This dual inhibition was a distinguishing feature of Umbralisib compared to other lymphoma treatments.[4]

In Vitro Inhibitory Activity

The following table summarizes the reported in vitro inhibitory activities of **CK1-IN-1** and Umbralisib against their primary targets.

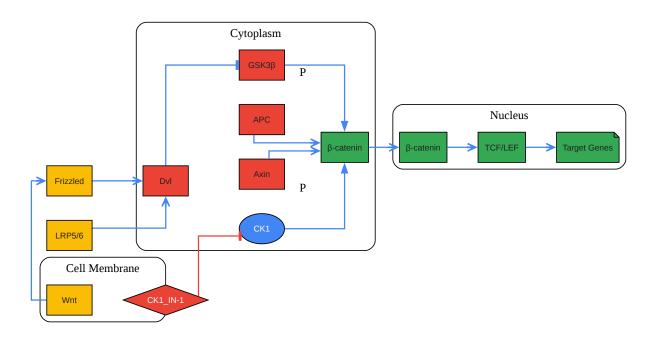
Compound	Target	IC50 (nM)	Ki (nM)
CK1-IN-1	CK1δ	15[1][2][3]	37.9 (for VRK1/CK1- IN-1)[14]
CK1ε	16[1][2][3]	15 (for VRK1/CK1-IN- 1)[14]	
ρ38α ΜΑΡΚ	73[1][2]		
Umbralisib	ΡΙ3Κδ	Data not readily available in public domain	6.2 (Kd)[15]
CK1ε	Data not readily available in public domain	180 (Kd)[15]	

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki and Kd values are indicators of binding affinity.

Signaling Pathways



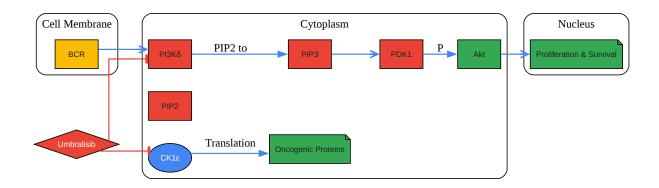
The inhibition of their respective targets by **CK1-IN-1** and Umbralisib modulates distinct signaling pathways critical for cell growth, proliferation, and survival.



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Caption: **CK1-IN-1** inhibits CK1, a key regulator of the Wnt/β-catenin signaling pathway.





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Caption: Umbralisib dually inhibits PI3K δ and CK1 ϵ , impacting B-cell survival and oncoprotein translation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of kinase inhibitors. Below are generalized methodologies for key assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the kinase of interest.

- Reagents: Kinase, fluorescently labeled ATP tracer, europium-labeled anti-tag antibody.
- Procedure:
 - Prepare serial dilutions of the test compound (CK1-IN-1 or Umbralisib).
 - In a microplate, combine the kinase, tracer, and test compound.
 - Add the europium-labeled antibody.



- Incubate at room temperature.
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Data Analysis: The TR-FRET signal is inversely proportional to the amount of inhibitor bound to the kinase. Calculate IC50 values from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on quantitation of the ATP present.

- Cell Culture: Plate cancer cell lines of interest (e.g., lymphoma cell lines for Umbralisib) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 72 hours).
- Lysis and Luminescence Measurement:
 - Add CellTiter-Glo® reagent to each well.
 - Mix to induce cell lysis.
 - Incubate at room temperature to stabilize the luminescent signal.
 - Measure luminescence with a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate
 GI50 (concentration for 50% growth inhibition) values.

Western Blotting for Target Engagement and Downstream Signaling

This technique is used to detect specific proteins in a sample and assess the phosphorylation status of downstream targets.

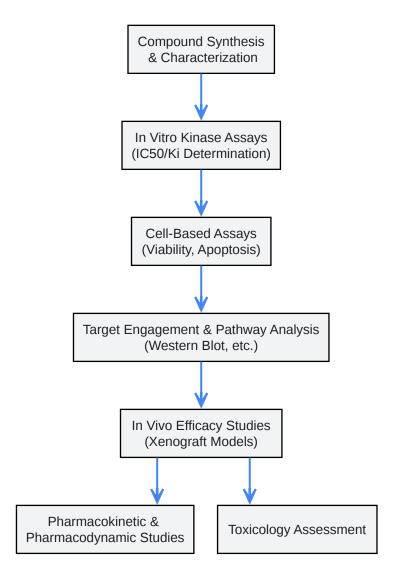


- Cell Treatment and Lysis: Treat cells with the inhibitor for a defined time. Lyse the cells to extract proteins.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
- · Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with a primary antibody specific for the target protein (e.g., phospho-Akt for the PI3K pathway).
 - Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify band intensities to determine changes in protein expression or phosphorylation levels.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase inhibitor.





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Caption: A standard workflow for the preclinical development of a kinase inhibitor.

Conclusion

CK1-IN-1 and Umbralisib, while both targeting the CK1 family, represent compounds at different stages of the research and development pipeline with distinct target profiles. **CK1-IN-1** is a valuable tool for basic research, enabling the specific interrogation of CK1 δ and CK1 ϵ functions. Umbralisib, with its dual PI3K δ /CK1 ϵ inhibitory activity, demonstrated clinical efficacy in certain hematological malignancies but was ultimately withdrawn due to safety concerns.

For researchers, the choice between these compounds depends on the specific research question. **CK1-IN-1** is ideal for focused studies on the roles of CK1 δ / ϵ in cellular processes.



The clinical data and known liabilities of Umbralisib, on the other hand, provide a case study in the complexities of dual-target inhibition and the translation of preclinical findings to the clinic. The experimental protocols and workflows outlined in this guide offer a framework for the rigorous evaluation of these and other kinase inhibitors.

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